Cas no 34841-55-9 (1-(4-Amino-2-methylphenyl)acetic Acid)

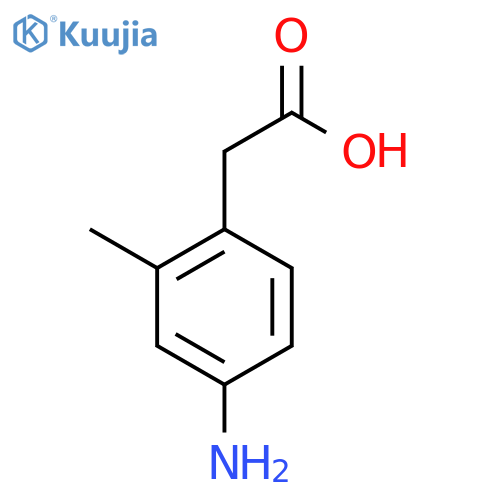

34841-55-9 structure

商品名:1-(4-Amino-2-methylphenyl)acetic Acid

CAS番号:34841-55-9

MF:C9H11NO2

メガワット:165.189142465591

MDL:MFCD11036402

CID:1466725

PubChem ID:18794287

1-(4-Amino-2-methylphenyl)acetic Acid 化学的及び物理的性質

名前と識別子

-

- (4-amino-2-methylphenyl)acetic acid

- LogP

- (4-Amino-2-methyl-phenyl)-acetic acid

- 2-(4-amino-2-methylphenyl)acetic acid

- AS-64218

- OEVBPRWILXOHQC-UHFFFAOYSA-N

- 2-(4-azanyl-2-methyl-phenyl)ethanoic acid

- AKOS006307284

- SCHEMBL2730073

- 2-methyl-4-aminophenyl acetic acid

- 1-(4-AMINO-2-METHYL-PHENYL)-ACETIC ACID

- 1-(4-AMINO-2-METHYL-PHENYL)-ACETICACID

- CS-0038602

- AM806283

- SB76388

- A812864

- DA-06564

- MFCD11036402

- 34841-55-9

- 1-(4-Amino-2-methylphenyl)acetic Acid

-

- MDL: MFCD11036402

- インチ: InChI=1S/C9H11NO2/c1-6-4-8(10)3-2-7(6)5-9(11)12/h2-4H,5,10H2,1H3,(H,11,12)

- InChIKey: OEVBPRWILXOHQC-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(=CC=C1CC(=O)O)N

計算された属性

- せいみつぶんしりょう: 165.07903

- どういたいしつりょう: 165.078978594g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 170

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 63.3Ų

じっけんとくせい

- PSA: 63.32

1-(4-Amino-2-methylphenyl)acetic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A578428-100mg |

1-(4-Amino-2-methylphenyl)acetic Acid |

34841-55-9 | 100mg |

$ 65.00 | 2022-06-08 | ||

| eNovation Chemicals LLC | D765029-100mg |

1-(4-Amino-2-Methyl-Phenyl)-Acetic Acid |

34841-55-9 | 95% | 100mg |

$495 | 2024-06-06 | |

| Crysdot LLC | CD12080612-5g |

1-(4-Amino-2-methyl-phenyl)-acetic acid |

34841-55-9 | 95+% | 5g |

$930 | 2024-07-24 | |

| A2B Chem LLC | AI48537-1g |

1-(4-Amino-2-methyl-phenyl)-acetic acid |

34841-55-9 | 95% | 1g |

$341.00 | 2023-12-30 | |

| 1PlusChem | 1P00I7CP-250mg |

1-(4-AMINO-2-METHYL-PHENYL)-ACETIC ACID |

34841-55-9 | 95% | 250mg |

$319.00 | 2025-02-28 | |

| Aaron | AR00I7L1-250mg |

4-Amino-2-methylbenzeneacetic acid |

34841-55-9 | 95% | 250mg |

$189.00 | 2025-02-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1109242-1g |

2-(4-Amino-2-methylphenyl)acetic acid |

34841-55-9 | 95+% | 1g |

¥2730.00 | 2024-05-17 | |

| eNovation Chemicals LLC | D765029-100mg |

1-(4-Amino-2-Methyl-Phenyl)-Acetic Acid |

34841-55-9 | 95% | 100mg |

$160 | 2025-02-19 | |

| Aaron | AR00I7L1-1g |

4-Amino-2-methylbenzeneacetic acid |

34841-55-9 | 95% | 1g |

$508.00 | 2025-02-28 | |

| TRC | A578428-50mg |

1-(4-Amino-2-methylphenyl)acetic Acid |

34841-55-9 | 50mg |

$ 50.00 | 2022-06-08 |

1-(4-Amino-2-methylphenyl)acetic Acid 関連文献

-

1. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

34841-55-9 (1-(4-Amino-2-methylphenyl)acetic Acid) 関連製品

- 621-43-2(2-(3,4-Diaminophenyl)acetic Acid)

- 14338-36-4(2-(3-aminophenyl)acetic acid)

- 1197-55-3(4-Aminophenylacetic acid)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬